molecular formula C9H6BrNO2S2 B15254566 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B15254566
M. Wt: 304.2 g/mol
InChI Key: KWVSOEKLQKNDPI-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring

Preparation Methods

The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 5-methylthiophene-2-carboxylic acid, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid include other thiazole and thiophene derivatives. Some examples are:

  • 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-4-carboxylic acid
  • 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-sulfonic acid
  • 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-amine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity.

Properties

Molecular Formula

C9H6BrNO2S2

Molecular Weight

304.2 g/mol

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H6BrNO2S2/c1-4-5(10)2-6(14-4)8-11-3-7(15-8)9(12)13/h2-3H,1H3,(H,12,13)

InChI Key

KWVSOEKLQKNDPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=NC=C(S2)C(=O)O)Br

Origin of Product

United States

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